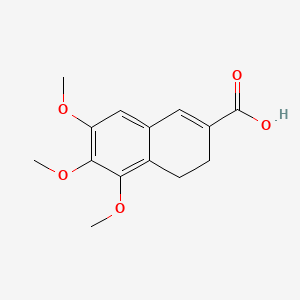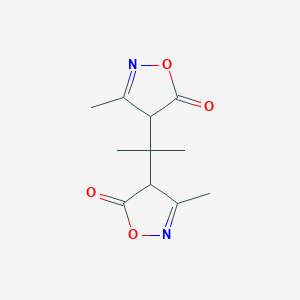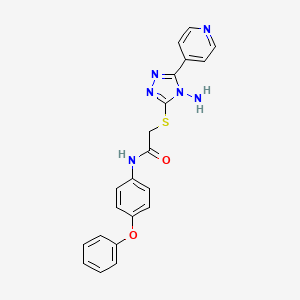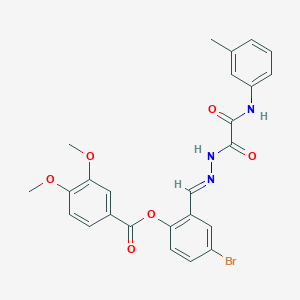
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrNO
CAS Number: 339248-95-2
Molecular Weight: 502.165 g/mol
Preparation Methods
Industrial Production Methods:: Information on industrial-scale production methods is limited due to the compound’s rarity and uniqueness. it is likely synthesized through custom processes tailored to its specific application.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Substitution: Substitution reactions involving the bromine atoms are plausible.
Other Transformations: Further studies are needed to explore its reactivity fully.
Brominating Agents: Used for introducing bromine atoms.
Hydrazine Derivatives: Involved in hydrazone formation.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products:: The major products depend on the specific reactions performed. Potential products include substituted derivatives, hydrazones, and other intermediates.
Scientific Research Applications
Chemistry::
Building Block: Researchers may use it as a building block for designing novel compounds.
Catalysis: Investigating its catalytic properties could be valuable.
Bioactivity Studies: Assessing its effects on biological systems.
Drug Development: Exploring its potential as a drug lead.
Materials Science: Investigating its properties for materials applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Further research is necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to its uniqueness, similar compounds include:
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate:
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate:
These related compounds share structural features but may exhibit distinct properties. Researchers often explore such analogs to understand structure-activity relationships.
Properties
CAS No. |
359593-92-3 |
|---|---|
Molecular Formula |
C21H14Br2N2O3 |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c22-18-7-3-1-5-16(18)20(26)25-24-13-14-9-11-15(12-10-14)28-21(27)17-6-2-4-8-19(17)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
HNVGAPVOFQZZAQ-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)




![[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003575.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![(5Z)-3-benzyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003599.png)

![N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12003614.png)
![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

